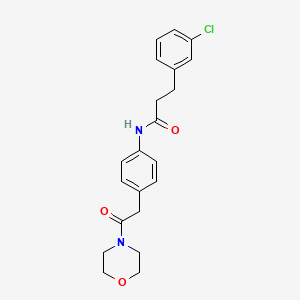

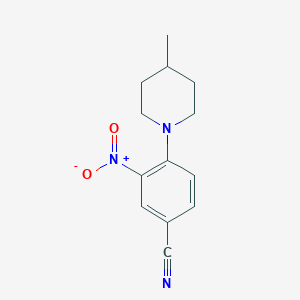

![molecular formula C16H11N3O2S B2597244 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 313662-36-1](/img/structure/B2597244.png)

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is characterized by a thiazole ring, which is a five-membered ring system containing nitrogen and sulfur atoms . The thiazole ring is an important pharmacophore nucleus due to its various pharmaceutical applications .Scientific Research Applications

Chemical Sensing

One notable application of benzothiazole derivatives, similar to 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, is in chemical sensing. For instance, benzothiazole derivatives have been found effective as selective sensors for detecting cyanide in aqueous media. These sensors exhibit colorimetric changes in the presence of cyanide, enhancing absorption at specific wavelengths. This sensitivity makes them valuable in environmental monitoring and safety applications (Elsafy, Al-Easa, & Hijji, 2018).

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial properties. Studies have synthesized various benzothiazole compounds, including benzamide derivatives, and evaluated their efficacy against a range of microbial species. Certain derivatives have shown significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Priya et al., 2006).

Anticancer Activity

Another significant area of research is the exploration of benzothiazole derivatives for anticancer activity. Some studies have synthesized and evaluated various derivatives for their ability to inhibit cancer cell growth. Certain compounds have exhibited promising results against different cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Photochemical Properties

Benzothiazole derivatives have also been studied for their photochemical properties. The research has focused on synthesizing and characterizing these compounds, assessing their fluorescence quenching abilities, and evaluating their potential applications in various fields, including dyeing and textile finishing (Shams et al., 2011).

Cell Cycle Regulation and Apoptosis

Research on isoxazole derivatives of benzothiazole compounds has shown their potential in regulating cell cycle and apoptosis, particularly in cancer cells. These compounds can activate key cellular pathways, such as p53 activation, leading to cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents (Kumbhare et al., 2014).

properties

IUPAC Name |

4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLYNPNGGSSLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

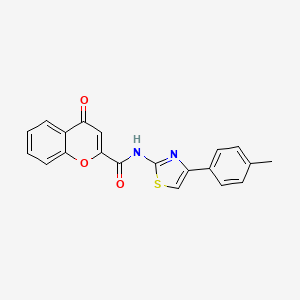

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)

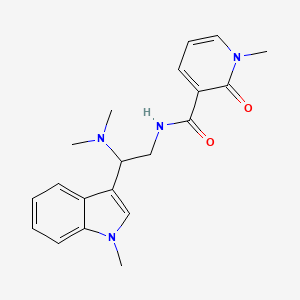

![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2597162.png)

![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)

![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)

![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)

![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)